molecular formula C11H10ClNOS B8433499 1-[2-(4-Chlorophenyl)thiazol-5-yl]ethanol

1-[2-(4-Chlorophenyl)thiazol-5-yl]ethanol

Cat. No. B8433499
M. Wt: 239.72 g/mol
InChI Key: JAGSCOXAULQOTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Chlorophenyl)thiazol-5-yl]ethanol is a useful research compound. Its molecular formula is C11H10ClNOS and its molecular weight is 239.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10ClNOS

Molecular Weight

239.72 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]ethanol

InChI

InChI=1S/C11H10ClNOS/c1-7(14)10-6-13-11(15-10)8-2-4-9(12)5-3-8/h2-7,14H,1H3

InChI Key

JAGSCOXAULQOTI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(S1)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 1-[2-(4-chlorophenyl)thiazol-5-yl]ethanone (5 g, 21 mmol) in methanol (100 ml) is added sodium borohydride (832 mg, 22 mmol) at room temperature. The reaction mixture is stirred at room temperature for 1 hour. The reaction mixture is quenched with saturated aqueous ammonium chloride solution (100 ml) and extracted with dichloromethane (2×150 ml). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered and evaporated to dryness to give 1-[2-(4-chlorophenyl)thiazol-5-yl]ethanol (4.88 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
832 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-[2-(4-chlorophenyl)thiazol-5-yl]ethanone (2.38 g, 10 mmol) in methanol (20 ml) at 0° C. is added sodium borohydride (379 mg, 10.5 mmol) in one portion. The resultant solution is allowed to warm to room temperature, and is then stirred at room temperature for 3 hours. The reaction is quenched with saturated aqueous ammonium chloride solution (200 ml) and extracted with chloroform (200 ml). The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuuo to give desired product as a brown solid (2.32 g)
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
379 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-(4-Chloro-phenyl)-thiazole-5-carbaldehyde (4.95 g, 22.14 mmol) in THF (65 ml) at 0° C. under an atmosphere of nitrogen was added methyl magnesium chloride (3M in THF; 8.11 ml, 24.35 mmol) dropwise over a period of 5 minutes. The reaction was then allowed to warm to room temperature and stirred for a further 2 hours. The reaction was quenched with saturated aqueous ammonium chloride solution (100 ml) and stirred for 5 minutes, before the methanol is removed under reduced pressure. The resulting heterogeneous mixture was then extracted with ethyl acetate (2×100 ml), the combined organics dried over magnesium sulphate and the solvent removed under reduced pressure to give 1-[2-(4-Chloro-phenyl)-thiazol-5-yl]-ethanol (4.71 g).
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
8.11 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One

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